17beta-Bromoacetoxy-19-nortestosterone
Description
Contextualizing 19-Nortestosterone Derivatives in Chemical Biology
19-Nortestosterone, also known as nandrolone (B1676933), is a potent anabolic steroid that differs from testosterone (B1683101) by the absence of a methyl group at the C-19 position. nih.gov This structural modification significantly alters its biological activity, reducing its androgenic effects while retaining anabolic properties. nih.gov The versatility of the 19-nortestosterone scaffold has led to the synthesis of numerous derivatives with diverse applications, ranging from therapeutic agents to research tools. nih.gov
In the realm of chemical biology, 19-nortestosterone derivatives are invaluable for probing the structure and function of steroid receptors. nih.gov These synthetic analogs can be designed to have altered binding affinities, selectivities for different receptor subtypes (e.g., estrogen receptor alpha vs. beta), and even novel biological activities. nih.govnih.gov For instance, certain A-ring reduced derivatives of 19-nortestosterone have been shown to act as selective estrogen receptor alpha agonists. nih.gov Furthermore, modifications at various positions on the steroid backbone have yielded compounds with potential antiproliferative effects, highlighting the therapeutic potential beyond hormonal applications. nih.gov The study of these derivatives provides a deeper understanding of the molecular determinants of steroid-receptor interactions and the subsequent downstream signaling pathways.
Rationale for the Synthesis of 17beta-Bromoacetoxy Functionalized Steroids
The introduction of a bromoacetoxy group at the 17beta-position of a steroid, such as in 17beta-bromoacetoxy-19-nortestosterone, serves a specific and powerful purpose in chemical biology: affinity labeling. nih.govwikipedia.org Affinity labels are molecules designed to bind specifically and covalently to a target protein, typically at the active or binding site. wikipedia.org This is achieved by incorporating a reactive functional group, in this case, the bromoacetoxy moiety, onto a scaffold that has a natural affinity for the target. nih.govwikipedia.org
The rationale behind this functionalization is twofold. First, the steroid core, 19-nortestosterone, directs the molecule to steroid-binding proteins, such as hormone receptors. nih.gov Second, the bromoacetyl group is an alkylating agent capable of forming a stable, covalent bond with nucleophilic amino acid residues (like cysteine, histidine, and methionine) commonly found in the binding pockets of these proteins. nih.gov This irreversible binding allows researchers to:
Identify and characterize steroid-binding proteins: By radioactively or fluorescently tagging the affinity label, researchers can isolate and identify previously unknown steroid receptors or binding proteins.
Map the binding site: By analyzing which amino acid residues are alkylated, the specific location and structure of the steroid binding pocket can be elucidated.
Study enzyme mechanisms: For steroid-metabolizing enzymes, these compounds can act as irreversible inhibitors, helping to understand the catalytic mechanism. nih.gov
The synthesis of 17beta-bromoacetoxy functionalized steroids, therefore, provides a potent tool for the targeted and irreversible modification of steroid-binding macromolecules, facilitating a deeper understanding of their structure and function. nih.govnih.gov
Historical Development and Significance as a Research Compound
The development of this compound is rooted in the broader field of affinity labeling of steroid receptors, which gained prominence in the 1970s. nih.gov The synthesis of this specific compound was reported as a method to create a potential affinity-labeling steroid. nih.gov The process involved the reaction of 19-nortestosterone with bromoacetic acid in the presence of dicyclohexylcarbodiimide. nih.gov
The significance of this compound as a research compound lies in its demonstrated ability to function as an effective affinity label. nih.gov Early studies confirmed its capacity to alkylate key amino acid residues under physiological conditions. nih.gov A notable application of this compound was in reproductive biology research. Studies in rats demonstrated that intrauterine administration of this compound could interrupt post-implantation pregnancy. nih.gov The proposed mechanism of action was the covalent bonding to the progesterone (B1679170) receptor, thereby blocking the action of endogenous progesterone. nih.gov This research highlighted the potential of using such compounds to probe the function of steroid receptors in complex physiological processes.
Research Findings for this compound
| Property | Finding | Reference |
| Synthesis | Synthesized by reacting 19-nortestosterone with bromoacetic acid using dicyclohexylcarbodiimide. | nih.gov |
| Reactivity | Capable of alkylating cysteine, methionine, and histidine under physiological conditions. | nih.gov |
| Biological Activity | Interrupted post-implantation pregnancy in rats when administered into the uterine lumen. | nih.gov |
| Proposed Mechanism | Covalent bonding to the progesterone receptor, leading to the exclusion of endogenous progesterone. | nih.gov |
Structure
3D Structure
Properties
CAS No. |
55648-44-7 |
|---|---|
Molecular Formula |
C20H27BrO3 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
[(17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-bromoacetate |
InChI |
InChI=1S/C20H27BrO3/c1-20-9-8-15-14-5-3-13(22)10-12(14)2-4-16(15)17(20)6-7-18(20)24-19(23)11-21/h10,14-18H,2-9,11H2,1H3/t14?,15?,16?,17?,18-,20?/m0/s1 |
InChI Key |
LUHNMRYTDWWUNV-RJFAQORQSA-N |
SMILES |
CC12CCC3C(C1CCC2OC(=O)CBr)CCC4=CC(=O)CCC34 |
Isomeric SMILES |
CC12CCC3C(C1CC[C@@H]2OC(=O)CBr)CCC4=CC(=O)CCC34 |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CBr)CCC4=CC(=O)CCC34 |
Synonyms |
17 beta-bromoacetoxy-19-nortestosterone 19-nortestosterone 17 beta-bromoacetate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 17beta Bromoacetoxy 19 Nortestosterone
Stereoselective Synthesis of 17beta-Bromoacetoxy-19-Nortestosterone
The synthesis of this compound is centered on the principle of direct esterification of the parent steroid, 19-nortestosterone. The key challenge in this synthesis is the selective acylation of the C17-hydroxyl group while preserving the stereochemistry and the rest of the steroid nucleus.
Reaction Pathways and Conditions from 19-Nortestosterone
The primary route to obtaining this compound involves the direct esterification of the 17β-hydroxyl group of 19-nortestosterone. This transformation requires the reaction of the steroid with a suitable bromoacetylating agent. The stereochemistry at the C17 position is retained during this process as the reaction does not involve the cleavage of the C-O bond.
A general pathway for this synthesis starts with dissolving 19-nortestosterone in an appropriate anhydrous solvent. A bromoacetylating agent, such as bromoacetyl bromide or bromoacetic anhydride (B1165640), is then introduced, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HBr formed during the reaction. The reaction is typically performed at controlled temperatures to minimize side reactions.
Analogous syntheses of other 17β-bromoacetoxy steroids have been successfully carried out, providing a template for this specific transformation. nih.gov For instance, the synthesis of 17β-bromoacetoxy derivatives of androstenedione (B190577) has been documented, highlighting the feasibility of this chemical approach. nih.gov
| Parameter | Condition | Rationale |
|---|---|---|
| Starting Material | 19-Nortestosterone | Provides the required steroid scaffold and 17β-hydroxyl group. |
| Reagent | Bromoacetyl bromide or Bromoacetic anhydride | Serves as the source of the bromoacetoxy group. |
| Solvent | Anhydrous pyridine or Dichloromethane with a non-nucleophilic base | Dissolves reactants and pyridine can act as a catalyst and acid scavenger. |
| Temperature | 0°C to room temperature | Controls the reaction rate and minimizes potential side reactions. |
| Work-up | Aqueous wash and chromatographic purification | Removes by-products and isolates the pure target compound. |
Role of Reagents and Catalysts in Acetylation
The choice of reagents and catalysts is critical for the successful bromoacetylation of the sterically hindered 17β-hydroxyl group.
Bromoacetylating Agents : Bromoacetyl bromide and bromoacetic anhydride are highly reactive acylating agents that readily react with alcohols. Bromoacetic acid itself can also be used, typically in conjunction with a dehydrating agent or under conditions that drive the removal of water, such as Fischer esterification. chemicalbook.com
Catalysts : Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or sulfamic acid are often employed in esterification reactions to protonate the carbonyl oxygen of the acetylating agent, rendering it more electrophilic. chemicalbook.comgoogle.comwikipedia.org In reactions using acyl halides like bromoacetyl bromide, a base such as pyridine is commonly used. Pyridine not only acts as a solvent and neutralizes the resulting hydrobromic acid but can also serve as a nucleophilic catalyst by forming a highly reactive acylpyridinium ion intermediate. Tin-based catalysts, both inorganic and organotin compounds, are also widely used in industrial esterification processes due to their high efficiency. reaxis.com
Precursor Chemistry: Functionalization of the 19-Nortestosterone Scaffold
The chemical versatility of the 19-nortestosterone molecule allows for a wide range of modifications. The synthesis of derivatives like this compound is built upon a deep understanding of the reactivity of its precursor.
Introduction of Diverse Functional Groups on the Steroid Nucleus
The 19-nortestosterone scaffold can be functionalized at various positions to create a library of new compounds. Beyond the C17-position, other sites on the steroid nucleus are also amenable to chemical modification.
For example, research has demonstrated the introduction of halogen atoms at the 17α-position through reactions with isopropyl halides under Mitsunobu conditions. cdnsciencepub.com Furthermore, the steroid nucleus has been modified at the C16 position, with the stereocontrolled synthesis of 16α- and 16β-hydroxymethyl-19-nortestosterone isomers from the corresponding 3-methoxy-estratriene precursors via Birch reduction. dtic.mil The removal of the angular methyl group at C19 to convert a testosterone-type structure into a 19-nor steroid is itself a significant functionalization that defines this class of compounds. cdnsciencepub.com
| Position | Modification | Key Reagents/Method | Reference |
|---|---|---|---|
| 17β-OH to 17α-OH | Stereochemical Inversion | Mitsunobu Reaction (e.g., Dinitrobenzoic acid, PPh₃, DEAD) followed by hydrolysis | cdnsciencepub.comdtic.mil |
| 17-one to 17β-OH | Stereoselective Reduction | Microbial Reduction (e.g., Zygowilliopsis sp.) | nih.gov |
| 17α-position | Halogenation (Cl, Br, I) | Isopropyl halides, PPh₃, DEAD | cdnsciencepub.com |
| 16α/β-position | Hydroxymethylation | Birch reduction of 16-hydroxymethyl-estratriene precursor | dtic.mil |
Strategies for Introducing Bromoacetoxy Moieties into Related Steroid Structures
The introduction of a bromoacetoxy group is a strategy employed to create affinity labels for studying enzyme active sites, leveraging the reactive bromoacetyl group. nih.govnih.gov This functionalization is not unique to 19-nortestosterone and has been applied to various other steroid skeletons.
The synthesis of 2α-, 6-, 19-, and 17β-bromoacetoxy derivatives of androstenedione serves as a clear example of this strategy. nih.gov In these syntheses, the corresponding hydroxysteroids were treated with bromoacetic anhydride in pyridine to yield the desired bromoacetate (B1195939) esters. This method appears to be a general and effective way to introduce the bromoacetoxy group onto hydroxylated steroids.
Another approach involves the synthesis of bromoacetamido derivatives. For instance, 2-bromoacetamidoestrone methyl ether was synthesized to study the steroid-binding site of human placental estradiol (B170435) 17β-dehydrogenase. nih.gov While this introduces a bromoacetamido group rather than a bromoacetoxy group, it highlights a similar chemical strategy of attaching a reactive bromoacetyl moiety to a steroid nucleus. The alkylating properties of the bromoacetyl group are central to the utility of these molecules in biochemical studies. wikipedia.org
The synthesis of the bromoacetylating agents themselves, such as ethyl bromoacetate or tert-butyl bromoacetate, typically involves the acid-catalyzed esterification of bromoacetic acid with the corresponding alcohol. chemicalbook.comgoogle.com These reagents are then used to acylate the steroid alcohol.
Synthesis of Analogs and Radiolabeled Derivatives for Research Applications
The strategic modification of this compound to generate analogs and radiolabeled derivatives is crucial for its application as a research tool, particularly in the study of steroid hormone receptors and metabolic pathways. These synthetic efforts aim to create molecules with tailored properties, such as enhanced receptor affinity, specific labeling for tracking, or altered biological activity profiles for investigative purposes.
The synthesis of analogs often focuses on modifying the substituents at key positions of the steroid scaffold. For instance, drawing from methodologies applied to the parent compound, 19-nortestosterone, various analogs can be created. A notable approach involves the Mitsunobu reaction, which has been successfully used to synthesize a series of 17α-halogenated 19-nortestosterone derivatives, including chloro, bromo, and iodo analogs. nih.gov This reaction typically proceeds by activating the 17β-hydroxyl group of 19-nortestosterone, followed by nucleophilic substitution with a halide source, leading to an inversion of stereochemistry at the C-17 position. nih.gov Such modifications are explored to investigate how different halogens at the 17α-position influence biological activity, potentially leading to compounds with unique properties, such as antiproliferative effects with reduced hormonal activity. nih.gov
Radiolabeling is another critical derivatization strategy, enabling the use of these compounds as tracers in biological systems. longdom.org The introduction of a radioactive isotope allows for sensitive detection and quantification in various research applications, including receptor binding assays and metabolic studies. longdom.org For affinity labeling steroids like this compound, incorporating a radioisotope is essential for tracking the covalent bond formation with the target protein. A parallel can be seen in the synthesis of radioactive 17beta-[(bromoacetyl)oxy]-5alpha-androstan-3-one, an androgen receptor affinity label, which was prepared in both non-radioactive and radioactive forms to facilitate research. nih.gov
Commonly used isotopes for this purpose include tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), and deuterium (B1214612) (²H). For example, threefold deuterated 19-nortestosterone (16,16,17-²H₃-NT) has been synthesized and administered to study its metabolic fate. dshs-koeln.de Similarly, 19-nortestosterone acetate (B1210297) has been labeled with ¹⁴C at the 4-position to investigate its aromatization by Corynebacterium simplex. nih.gov Another synthetic androgen, mibolerone (B1677122) (7α,17α-dimethyl-19-nortestosterone), has been tritiated for use as a radioactive ligand in androgen receptor assays due to its high selectivity and metabolic stability. nih.gov These examples highlight established pathways for creating radiolabeled versions of 19-nortestosterone derivatives for highly specific research applications.
The research applications for these synthesized analogs and radiolabeled derivatives are diverse. The primary use of this compound is as an affinity label, where the bromoacetoxy group acts as a reactive alkylating agent that can form a covalent bond with nucleophilic amino acid residues (like cysteine, methionine, and histidine) within the steroid binding site of a receptor. nih.gov This irreversible binding allows for the isolation and characterization of the receptor protein. Other derivatives are developed for radioimmunoassays (RIA), which require the synthesis of an immunogenic conjugate, such as 19-nortestosterone-3-(O-carboxymethyl)oxime, to raise specific antibodies. nih.gov
Interactive Data Table: Research Applications of 19-Nortestosterone Derivatives
| Derivative Type | Example Compound | Synthetic Approach | Primary Research Application |
| Halogenated Analog | 17α-Bromo-19-nortestosterone | Mitsunobu reaction on 19-nortestosterone with a halide source. nih.gov | Investigation of structure-activity relationships, development of potential antiproliferative agents. nih.gov |
| Affinity Label | This compound | Reaction of 19-nortestosterone with bromoacetic acid. nih.gov | Covalent labeling and characterization of progesterone (B1679170) receptor binding sites. nih.gov |
| Deuterated Derivative | 16,16,17-²H₃-19-nortestosterone | Isotope incorporation during synthesis. dshs-koeln.de | Elucidation of metabolic pathways and identification of long-term metabolites. dshs-koeln.de |
| Carbon-14 Labeled | 19-Nortestosterone-4-¹⁴C acetate | Introduction of ¹⁴C into the steroid A-ring. nih.gov | Tracing metabolic conversion, such as aromatization. nih.gov |
| Tritiated Ligand | [³H]Mibolerone | Catalytic tritiation of a suitable precursor. nih.gov | High-affinity ligand for androgen receptor quantification and characterization assays. nih.gov |
| Immunogenic Conjugate | 19-Nortestosterone-3-(O-carboxymethyl)oxime | Derivatization at the C-3 ketone to create a hapten for conjugation to a carrier protein. nih.gov | Raising specific antibodies for use in radioimmunoassays (RIA). nih.gov |
Molecular and Cellular Interactions: Elucidating Mechanisms of Action in Research Models
Covalent Ligand Binding and Affinity Labeling Mechanisms
Affinity labeling is a technique used to identify and characterize the binding sites of biologically active molecules. nih.gov An affinity label is a molecule that structurally resembles a natural ligand for a receptor but also contains a reactive chemical group. This allows it to first bind reversibly to the receptor and then form a stable, covalent bond, effectively "labeling" the binding site. nih.gov 17beta-Bromoacetoxy-19-nortestosterone is designed as such a molecule, with the bromoacetoxy group serving as the reactive moiety.
The electrophilic nature of the carbon atom bearing the bromine in the bromoacetoxy group makes it susceptible to nucleophilic attack by specific amino acid residues within a protein's binding pocket. Research on this compound has demonstrated its capacity to alkylate the side chains of cysteine, methionine, and histidine under physiological conditions. nih.gov This reactivity is crucial for its function as an affinity-labeling steroid, as these amino acids are frequently found in the active sites of steroid receptors and enzymes. nih.gov The formation of a covalent bond with these residues effectively anchors the steroid to its target protein.
By forming a covalent bond within the ligand-binding pocket of a receptor, this compound can cause irreversible inhibition. This covalent linkage physically blocks the binding of the natural, endogenous ligand. nih.gov In the context of the progesterone (B1679170) receptor, it has been proposed that the primary mode of action for this compound is the covalent attachment to the receptor, which results in the exclusion of endogenous progesterone. nih.gov This permanent blockade disrupts the normal signaling pathway, leading to a sustained antagonistic effect. This mechanism contrasts with typical competitive antagonists, which bind reversibly and can be displaced by higher concentrations of the natural ligand.
Steroid Receptor Binding and Specificity Studies
The primary target of this compound appears to be the progesterone receptor (PR). nih.gov The parent molecule, 19-nor-progesterone, is known to be a potent progestagen with a high affinity for the PR. nih.gov Structure-activity relationship studies show that modifications at the C17 position are critical for this binding. For instance, the addition of a 17-alpha hydroxyl group to 19-nor-progesterone dramatically reduces its binding affinity and biological activity. nih.gov However, the protection of this hydroxyl group with an acetate (B1210297) moiety can restore potent progestin activity and high affinity for the PR. nih.gov This suggests that the 17beta-bromoacetoxy group of this compound is well-suited for interaction with the PR, which is further enhanced by its ability to form a covalent bond, leading to its interceptive action by antagonizing progesterone's effects. nih.gov
Derivatives of 19-nortestosterone are well-known for their interactions with the androgen receptor (AR). In tissues that lack significant 5-alpha-reductase activity, such as skeletal muscle, the parent compound 19-nortestosterone demonstrates a higher binding affinity for the AR than testosterone (B1683101) itself. nih.gov However, in tissues with high 5-alpha-reductase activity, like the seminal vesicles, 19-nortestosterone is converted to 5-alpha-dihydro-19-nortestosterone (DHN), which has a significantly lower affinity for the AR compared to testosterone's metabolite, dihydrotestosterone (B1667394) (DHT). nih.govnih.gov This differential metabolism and binding affinity is thought to underlie the dissociation between the anabolic and androgenic effects of 19-nortestosterone derivatives. nih.govnih.gov
The table below details the relative binding affinities of 19-nortestosterone and related compounds to the rat seminal vesicle androgen receptor, as determined by competition with [3H]-DHT. nih.gov
| Compound | Relative Competition Index (vs. DHT) |
| Dihydrotestosterone (DHT) | 1.00 |
| 19-Nortestosterone | 0.32 - 0.40 |
| Testosterone | 0.10 - 0.20 |
| 5-alpha-dihydro-19-nortestosterone (DHN) | 0.12 |
Data sourced from a study on rat seminal vesicle androgen receptors. The index reflects the ability of the compound to compete with a labeled ligand for receptor binding. nih.gov
The estrogenic activity of 19-nortestosterone derivatives is typically indirect and results from their metabolic conversion to estrogenic compounds. nih.gov A key metabolic pathway is aromatization. Unlike testosterone, which requires the cytochrome P450 aromatase enzyme to remove its C19-methyl group to form an estrogen, 19-nortestosterone derivatives already lack this methyl group. nih.gov This structural feature allows them to be aromatized into potent estrogens by other hepatic cytochrome P450 enzymes in the human liver. nih.gov For example, the progestin norethisterone, a 19-nortestosterone derivative, can be converted to the highly potent estrogen ethinylestradiol. nih.gov Furthermore, some metabolites of 19-norandrogens, such as 7-alpha-methyl estradiol (B170435) (a metabolite of MENT), are themselves potent estrogens that can mediate the biological effects of the parent compound. nih.gov
Glucocorticoid Receptor Selectivity and Cross-Reactivity
The interaction of synthetic steroids with multiple hormone receptors is a critical aspect of their pharmacological profile. While the primary targets of 19-nortestosterone derivatives are typically androgen and progesterone receptors, the potential for cross-reactivity with other steroid receptors, such as the glucocorticoid receptor (GR), is an important consideration.
Research into the selectivity of various steroid hormones and their synthetic analogs has revealed that structural similarities can lead to binding interference in immunoassays and potential off-target effects in biological systems. For instance, studies on the cross-reactivity of steroid hormone immunoassays have shown that compounds with structural resemblances to the target steroid can interfere with measurement accuracy. nih.gov This highlights the potential for synthetic steroids to interact with unintended receptors.
The glucocorticoid receptor itself is a key regulator of numerous physiological processes, and its activation by exogenous compounds can have significant implications. In some contexts, such as certain cancers, the GR signaling axis can become a driver of resistance to therapies targeting other hormone pathways. nih.gov While direct studies on the binding affinity and cross-reactivity of this compound with the glucocorticoid receptor are not extensively detailed in the provided search results, the general principle of steroid receptor cross-reactivity suggests that this is a plausible interaction that warrants further investigation. The structural modifications at the 17-beta position are known to influence receptor binding and hormonal activity, potentially altering the selectivity profile compared to the parent compound, 19-nortestosterone. nih.gov The presence of the bromoacetoxy group could either enhance or diminish affinity for the GR compared to other steroid receptors.
Enzymatic Modulation and Substrate Interactions
Beyond direct receptor binding, this compound can exert its effects by modulating the activity of enzymes involved in steroid biosynthesis and metabolism.
Aromatase Enzyme Inhibition and Mechanism-Based Inactivation
Aromatase (CYP19A1) is a crucial enzyme that catalyzes the conversion of androgens to estrogens, making it a key target for the treatment of hormone-dependent cancers. nih.gov Several steroidal and non-steroidal compounds have been developed as aromatase inhibitors. Research has shown that certain bromoacetoxy-substituted androstenedione (B190577) derivatives can act as mechanism-based inactivators of human placental aromatase. nih.gov These compounds exhibit time-dependent, pseudo-first-order inactivation of the enzyme, a process that requires the presence of NADPH and oxygen and can be blocked by the natural substrate, androstenedione. nih.gov
This mechanism-based inactivation suggests that the bromoacetoxy-containing steroid is recognized by the enzyme's active site and, during the catalytic process, forms a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme. While the specific inhibitory activity of this compound on aromatase is not detailed, its structural similarity to other bromoacetoxy steroids that are known aromatase inactivators suggests it may possess similar properties. The distributive nature of the aromatase reaction, where intermediate products can dissociate from the enzyme, is a key feature of its mechanism. nih.gov
Interactions with 17beta-Hydroxysteroid Dehydrogenases (17beta-HSD) and Related Enzymes
The 17beta-hydroxysteroid dehydrogenase (17beta-HSD) family of enzymes plays a critical role in the final steps of androgen and estrogen synthesis by catalyzing the interconversion of 17-keto and 17-hydroxy steroids. nih.gov There are multiple isoforms of 17beta-HSD with distinct tissue distributions, substrate specificities, and catalytic preferences (oxidation or reduction). nih.govwikipedia.org For example, 17beta-HSD type 1 is primarily involved in the conversion of the weak estrogen estrone (B1671321) to the more potent estradiol, while type 2 catalyzes the reverse oxidative reaction, inactivating potent estrogens and androgens. nih.govnih.govuniprot.org
The 17beta-hydroxy group of androgens is crucial for their interaction with hormone receptors. nih.gov The presence of the bromoacetoxy group at this position on the 19-nortestosterone scaffold suggests a potential interaction with 17beta-HSD enzymes. This modification could render the compound a substrate for these enzymes, leading to its metabolic transformation, or it could act as an inhibitor, affecting the local concentrations of active steroid hormones. The specific interactions of this compound with different 17beta-HSD isoforms would determine its impact on the cellular steroid milieu.
| Enzyme Family | General Function | Potential Interaction with this compound |
| Aromatase (CYP19A1) | Converts androgens to estrogens. nih.gov | Potential for mechanism-based inactivation. nih.gov |
| 17beta-Hydroxysteroid Dehydrogenases (17beta-HSD) | Interconverts 17-keto and 17-hydroxysteroids. nih.gov | The 17beta-bromoacetoxy group may serve as a substrate or inhibitor. |
Non-Receptor Mediated Biochemical Interactions
In addition to receptor-mediated and enzymatic interactions, steroids can engage with other cellular macromolecules, leading to a range of biological effects.
Interaction with Nucleic Acids (DNA, RNA) and Conformational Effects
Research has demonstrated that various hormonal steroids, including 17beta-estradiol and testosterone, can directly bind to nucleic acids such as DNA and RNA. nih.gov This interaction is dependent on the conformation of the nucleic acid, with binding affinities influenced by factors like electrolyte concentration and temperature. nih.gov Steroids, including the parent compound 19-nortestosterone, have been shown to stabilize the structure of nucleic acids against thermal denaturation, suggesting an interaction that affects their physical properties. nih.gov The binding is thought to involve hydrogen bonding and hydrophobic interactions between the steroid molecule and the nucleic acid. nih.gov
Application As a Biochemical Probe and Tool in Mechanistic Investigations
Utilization in Receptor Characterization, Isolation, and Active Site Mapping
The primary application of 17beta-Bromoacetoxy-19-nortestosterone is as an affinity label for steroid receptors. Affinity labeling is a technique used to identify and characterize the binding sites of macromolecules, such as receptors. The steroid's 19-nortestosterone core provides the necessary structure to be recognized and bound by specific steroid receptors, particularly the androgen receptor. Once bound, the reactive bromoacetyl group at the 17beta-position can form a stable, covalent bond with nucleophilic amino acid residues within the receptor's active site.
This covalent linkage is instrumental in several research applications. For instance, in studies of the androgen receptor, a related compound, 17beta-[(bromoacetyl)oxy]-5alpha-androstan-3-one, has been successfully used for affinity labeling. nih.gov This process was found to be specific to the androgen binding site of the protein. nih.gov The resulting covalently bound steroid-receptor complex is resistant to harsh treatments like organic solvent extraction, which allows for its purification and further characterization. nih.gov By using a radiolabeled version of the affinity label, researchers can track the receptor during purification processes and determine its physical properties, such as its molecular weight. nih.gov This technique has been used to determine the molecular weight of the androgen receptor from rat prostate and seminal vesicle to be 86,000 Daltons. nih.gov
The specificity of the covalent attachment allows for the precise mapping of the active site. After the receptor is labeled and subsequently fragmented, the specific amino acid residues that have reacted with the bromoacetoxy group can be identified. This provides invaluable information about the three-dimensional structure of the receptor's binding pocket and the specific interactions that govern steroid binding.
Contribution to Structure-Activity Relationship (SAR) Studies of Steroid Hormones and Their Analogs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. The synthesis and evaluation of analogs like this compound contribute significantly to the SAR of steroid hormones.
By replacing the hydroxyl group with a bromoacetoxy group, researchers can probe the importance of the hydrogen bond-donating ability of the 17beta-hydroxyl group for receptor binding and activation. The introduction of the bulkier and electrophilic bromoacetoxy group can lead to several outcomes:
Reduced Hormonal Activity: The modification at the 17β-hydroxy position often leads to a decrease in hormonal activity, as this group is critical for receptor interaction. nih.gov
Irreversible Inhibition: The reactive bromoacetyl moiety can act as an irreversible inhibitor, providing insights into the dynamics of receptor binding and turnover.
Altered Selectivity: The modification may alter the compound's binding affinity for different steroid receptors (e.g., androgen vs. progesterone (B1679170) receptor), providing information on the structural requirements for receptor selectivity. Several 19-nortestosterone derivatives have been shown to bind to the uterine progesterone receptor, acting as either antagonists or mixed agonists/antagonists. nih.gov
SAR studies on a variety of steroids have shown that modifications at different positions on the steroid backbone can significantly impact their biological effects. nih.gov For example, hydroxylations at various carbons can influence a steroid's ability to inhibit processes like steroidogenesis. nih.gov The data gathered from studying compounds like this compound helps to build comprehensive SAR models for the design of new therapeutic agents with more specific and potent activities.
Design and Application of Radiolabeled Derivatives for In Vitro and Ex Vivo Assays
The utility of this compound as a biochemical probe is greatly enhanced through the use of radiolabeling. By incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule, researchers can easily and sensitively detect and quantify its presence in various assays.
Radioligand binding assays are a cornerstone of pharmacology and are used to determine the affinity of a ligand for a receptor and the concentration of receptors in a given sample. sci-hub.se A radiolabeled version of this compound would be an ideal tool for such assays. In these experiments, a preparation of the receptor (e.g., cell membranes or whole cells) is incubated with the radiolabeled ligand. sci-hub.senih.gov After reaching equilibrium, the bound and free radioligand are separated, and the amount of radioactivity bound to the receptor is measured. nih.gov
The covalent nature of the binding of this compound makes its radiolabeled form particularly useful. For example, a radioactive form of the related affinity label, 17beta-[(bromoacetyl)oxy]-5alpha-androstan-3-one, was synthesized with a high specific activity to facilitate its detection. nih.gov
The applications of radiolabeled this compound include:
Receptor Quantification: Determining the number of androgen receptors in different tissues or cell types.
Competition Binding Assays: Assessing the affinity of other, non-radioactive compounds for the androgen receptor by measuring their ability to compete with the radiolabeled ligand for binding.
Autoradiography: Visualizing the distribution of androgen receptors in tissue slices.
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of the compound in ex vivo samples.
Role in Investigating Steroid Biosynthesis and Metabolic Pathways
This compound can also be employed to investigate the complex pathways of steroid biosynthesis and metabolism. The enzymes involved in these pathways, such as 17beta-hydroxysteroid dehydrogenases (17β-HSDs), are crucial for regulating the levels of active steroid hormones in target tissues. nih.gov
The bromoacetoxy group at the 17beta-position makes this compound a potential substrate and/or inhibitor of 17β-HSDs. These enzymes catalyze the interconversion of 17-keto and 17beta-hydroxy steroids. nih.gov By studying the interaction of this compound with these enzymes, researchers can gain insights into their substrate specificity and catalytic mechanisms. For example, it could act as an inhibitor of the oxidative activity of a 17β-HSD that would normally convert 19-nortestosterone to its less active 17-keto form.
Furthermore, the metabolism of this compound itself can be a subject of investigation. It is likely that the bromoacetoxy group is hydrolyzed in vivo, releasing 19-nortestosterone and bromoacetic acid. Studying this metabolic process can provide information on the activity of esterase enzymes in different tissues. The metabolism of the parent compound, 19-nortestosterone, has been studied, and its metabolites have been identified. nih.gov This knowledge provides a framework for investigating the metabolic fate of its derivatives.
Studies of Cellular Proliferation and Apoptosis in In Vitro Cancer Models
There is growing interest in the potential of modified steroids as anticancer agents. Several derivatives of 19-nortestosterone have been shown to possess antiproliferative and pro-apoptotic properties in various cancer cell lines. nih.gov The introduction of a halogen, such as bromine, into the steroid structure has been explored as a strategy to enhance these anticancer effects. nih.gov
While direct studies on this compound in this context are limited, research on related compounds provides a strong rationale for its investigation. For instance, novel 17α-halogenated 19-nortestosterone derivatives have demonstrated remarkable inhibitory effects on the proliferation of HeLa cervical cancer cells. nih.gov These compounds were also found to induce apoptosis, or programmed cell death, through the intrinsic pathway, as evidenced by the activation of caspase-9. nih.gov
The potential mechanisms by which this compound could influence cancer cells include:
Modulation of Androgen Receptor Signaling: In hormone-dependent cancers like prostate cancer, interfering with androgen receptor signaling can inhibit cell growth.
Induction of Apoptosis: The compound could trigger apoptotic pathways, leading to the death of cancer cells. Studies have shown that other steroids can inhibit apoptosis induced by factors like TNF-α. nih.gov
Inhibition of Cell Proliferation: It may arrest the cell cycle, preventing cancer cells from dividing. The parent compound, 19-nortestosterone, has been shown to influence neural stem cell proliferation. nih.gov
Off-Target Effects: The reactive bromoacetoxy group could alkylate other cellular targets besides the androgen receptor, leading to cytotoxic effects.
The table below summarizes the findings for related 19-nortestosterone derivatives in cancer cell lines.
| Compound | Cell Line | Effect | Reference |
| 17α-chloro-19-nortestosterone | HeLa | Proliferation inhibition, apoptosis induction | nih.gov |
| Nandrolone (B1676933) (19-nortestosterone) | HeLa | Selective proliferation inhibition | nih.gov |
| Mibolerone (B1677122) | Breast Cancer Cells | Inhibition of estrogen-stimulated proliferation | nih.gov |
These findings underscore the potential of this compound as a lead compound for the development of novel anticancer therapies. Further research is warranted to fully elucidate its effects on cellular proliferation and apoptosis in various in vitro cancer models.
Metabolic Studies and Biotransformation Pathways in Non Human and in Vitro Systems
Identification of Major Metabolites and Conjugates in Preclinical Models
There is no available data from preclinical studies identifying the major metabolites or conjugates of 17beta-Bromoacetoxy-19-nortestosterone. To understand its biotransformation, studies in animal models such as rats, mice, or primates would be necessary. These studies would typically involve the administration of the compound followed by the collection of biological samples (e.g., urine, feces, blood) and analysis using techniques like mass spectrometry to identify and quantify the parent compound and its metabolites.
Role of Specific Enzymes in Metabolic Transformations (e.g., 5alpha-reductase, aromatase)
The metabolism of many 19-nortestosterone derivatives is known to be influenced by enzymes such as 5alpha-reductase and aromatase. For instance, 19-nortestosterone itself can be a substrate for aromatase, leading to the formation of estrogens, although generally at a lower rate than testosterone (B1683101). Similarly, 5alpha-reductase can convert 19-nortestosterone to 5alpha-dihydro-19-nortestosterone.
However, without specific in vitro studies using purified enzymes or cellular systems expressing these enzymes, the role of 5alpha-reductase and aromatase in the metabolism of this compound remains speculative. The bromoacetoxy group at the 17-beta position could sterically hinder or otherwise alter the interaction of the steroid nucleus with the active sites of these enzymes. It is plausible that esterases would first hydrolyze the bromoacetoxy group, yielding 19-nortestosterone, which would then be subject to further metabolism by 5alpha-reductase and aromatase.
Comparison of Metabolic Profiles Across Different Research Systems and Species (e.g., in vitro enzymatic systems, animal models)
A comparison of metabolic profiles across different research systems and species for this compound cannot be conducted due to the absence of primary research data. Such a comparison would require data from in vitro systems (e.g., liver microsomes, hepatocytes) from various species, as well as in vivo data from different animal models. This would allow for an assessment of interspecies differences in metabolism, which is crucial for extrapolating preclinical findings to potential human metabolism.
Advanced Analytical Methodologies for Research Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic methods are indispensable for the separation of 17beta-bromoacetoxy-19-nortestosterone from complex matrices, reaction byproducts, or potential degradants, thereby allowing for its accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steroid esters due to its versatility and non-destructive nature. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be a common approach. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the two phases. The bromoacetoxy group at the 17β-position significantly increases the lipophilicity of the 19-nortestosterone backbone, leading to strong retention on a reversed-phase column. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure a reasonable analysis time and good peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the α,β-unsaturated ketone chromophore in the A-ring of the steroid nucleus exhibits strong absorbance around 240-250 nm. nih.gov The purity of a sample can be determined by calculating the peak area of this compound as a percentage of the total peak area of all detected components.
Gas Chromatography (GC) is another powerful separation technique, particularly when coupled with a mass spectrometer. However, the direct analysis of intact steroid esters like this compound by GC can be challenging due to their relatively low volatility and potential for thermal degradation in the hot injector port. Therefore, a derivatization step is often necessary to increase volatility and thermal stability. nih.govnih.gov For this compound, the hydroxyl group at the 17β-position is esterified, but the keto group at C-3 could be derivatized, for instance, by forming an oxime derivative. nih.gov The choice of a suitable capillary column, such as one with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), is critical for achieving good separation from other steroids or impurities. unb.br The oven temperature program would need to be carefully optimized to ensure efficient separation without on-column degradation.
Table 1: Illustrative Chromatographic Parameters for Steroid Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Stationary Phase | Reversed-phase (e.g., C18, 5 µm) | Non-polar (e.g., HP-5MS, 0.25 mm i.d., 0.25 µm film thickness) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium |
| Detection | UV-Vis (e.g., 247 nm) nih.gov | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Sample Preparation | Dissolution in mobile phase | Derivatization (e.g., oximation, silylation) nih.gov |
Mass Spectrometry Approaches for Structural Elucidation and Quantification (e.g., GC-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS))
Mass spectrometry is a powerful tool for both the structural confirmation and sensitive quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. After separation on the GC column, the derivatized this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum will show a molecular ion peak (or a peak related to it after derivatization) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification. nih.govnih.gov For quantification, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only a few characteristic ions of the analyte, leading to a significant increase in sensitivity and specificity. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is currently the gold standard for the analysis of steroids in complex biological matrices. nih.govmdpi.com This technique couples the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is ionized using a soft ionization technique, such as electrospray ionization (ESI), which typically produces a protonated molecule [M+H]+. In the first stage of the tandem mass spectrometer (MS1), this precursor ion is selected. It is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of the mass spectrometer (MS2). The transition from a specific precursor ion to a specific product ion is highly selective and is used for quantification in a mode called multiple reaction monitoring (MRM). endocrine-abstracts.org This approach allows for the detection of this compound at very low concentrations with minimal interference from the matrix. The fragmentation pattern can also provide valuable structural information. nih.gov
Table 2: Typical Mass Spectrometry Data for Steroid Analysis
| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Application |
|---|---|---|---|---|
| GC-MS | Electron Ionization (EI) | Dependent on derivatization | Characteristic fragment ions | Structural Elucidation, Quantification nih.gov |
| LC-MS/MS | Electrospray Ionization (ESI+) | [M+H]+ | Specific fragments from collision-induced dissociation | High-sensitivity Quantification, Structural Confirmation nih.govendocrine-abstracts.org |
Isotope Ratio Mass Spectrometry (IRMS) for Elucidating Biosynthetic Origin in Research Samples
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the relative abundance of stable isotopes (e.g., ¹³C/¹²C) in a sample. wikipedia.org This can be a powerful tool in research to distinguish between endogenous steroids and their synthetic counterparts. While natural steroids in an organism reflect the isotopic ratio of their dietary precursors, synthetically produced steroids often have a different ¹³C/¹²C ratio due to the different carbon source used in their manufacture.
In a research context, if this compound were administered in a biological system, IRMS could be used to trace its metabolic fate and distinguish its metabolites from endogenously produced steroids. nih.gov The sample is first purified using chromatographic techniques (GC or LC) and then combusted to convert the organic compounds into CO₂ and N₂ gas. The isotopic ratios of these gases are then measured with high precision by the IRMS instrument. nih.gov Significant differences in the δ¹³C value between the suspected exogenous steroid and endogenous reference compounds can provide strong evidence of its synthetic origin.
Spectroscopic Methods for Characterization (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Contexts)
Spectroscopic techniques are crucial for the de novo structural elucidation and characterization of newly synthesized compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the complete chemical structure of a molecule in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. For this compound, specific chemical shifts and coupling constants in the ¹H NMR spectrum would confirm the presence of the 19-nortestosterone skeleton, the bromoacetoxy group at the 17β-position, and the stereochemistry of the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be used to establish the connectivity between different atoms and to fully assign all proton and carbon signals.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the α,β-unsaturated ketone in the A-ring (around 1665 cm⁻¹), the C=O stretching of the ester group (around 1735 cm⁻¹), and the C-Br stretching of the bromoacetyl group. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to probe the electronic transitions within a molecule. For this compound, the most prominent feature in the UV-Vis spectrum would be the strong absorption maximum (λmax) around 240-250 nm, which is characteristic of the π → π* transition of the conjugated enone system in the A-ring of the steroid. nih.gov This property is also exploited for detection in HPLC.
Table 3: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Key Features |
|---|---|
| ¹H NMR | Signals for vinyl proton at C4, characteristic steroid backbone protons, and protons of the bromoacetoxy group. |
| ¹³C NMR | Signals for carbonyl carbons (C3 and ester), olefinic carbons (C4 and C5), and carbon bearing the bromine atom. |
| IR | Stretching vibrations for C=O (α,β-unsaturated ketone), C=O (ester), and C-Br. researchgate.net |
| UV-Vis | Strong absorption maximum (λmax) around 240-250 nm. nih.gov |
Future Research Directions and Emerging Paradigms
Development of Novel 17beta-Bromoacetoxy-19-Nortestosterone Analogs with Enhanced Specificity or Reactivity
The development of novel analogs based on the 19-nortestosterone scaffold is a promising avenue for discovering compounds with improved biological activities and reduced hormonal side effects. nih.gov Research has shown that modifications at the 17α-position of the 19-nortestosterone structure, such as halogen substitutions, can yield compounds with significant antiproliferative effects against cancer cell lines and negligible hormonal activity. nih.gov For example, a series of 17α-substituted 19-nortestosterones, including chloro, bromo, and iodo derivatives, were synthesized and showed notable inhibitory effects on the proliferation of HeLa cells. nih.gov
Future work will likely focus on synthesizing new analogs of this compound with varied substituents on the steroid nucleus to enhance target specificity and reactivity. The goal is to create molecules that can selectively interact with specific biological targets. This involves modifying the core structure to optimize its shape and electronic properties for a particular protein's binding site. For instance, the lack of the C-19 methyl group in 19-nortestosterone derivatives is known to substantially decrease hormonal properties, a feature that can be exploited in the design of new analogs. nih.gov The synthesis of derivatives with different reactive groups in place of the bromoacetate (B1195939) ester could also be explored to modulate the mechanism and rate of covalent modification of target proteins.
Integration with Advanced Computational and Molecular Modeling Approaches for Mechanistic Prediction
The integration of computational and molecular modeling is becoming indispensable in drug discovery and mechanistic studies. nih.govnih.gov These in silico techniques can predict how a molecule like this compound will interact with potential protein targets, saving time and resources in the laboratory. nih.govfrontiersin.org
Future research will increasingly rely on computational models to predict the biological activity and potential targets of novel this compound analogs. nih.gov Molecular docking studies, for example, can simulate the binding of these steroid derivatives to the active sites of various enzymes and receptors, helping to explain their biological effects. mdpi.com This approach has been used to understand how estradiol (B170435) derivatives interact with 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). mdpi.com Similarly, computational models of the androgen receptor (AR) pathway can be used to screen for potential agonist or antagonist activity of new compounds. nih.gov By predicting properties such as binding affinity, metabolic stability, and potential off-target effects, computational approaches can guide the synthesis of more effective and specific molecules. nih.govresearchgate.net These methods are broadly categorized into structure-based and ligand-based approaches, both of which are crucial for modern drug discovery. nih.gov
Exploration of Undiscovered Molecular Targets and Biological Roles in Controlled Research Settings
While 19-nortestosterone derivatives are known for their interaction with steroid hormone receptors like the androgen and progesterone (B1679170) receptors, there is growing evidence that they may have other biological targets and roles. nih.govnih.gov For instance, some 19-nortestosterone analogs exhibit potent antiproliferative effects on cancer cells, suggesting that they may interact with proteins involved in cell cycle regulation and apoptosis. nih.gov Studies have shown that nandrolone (B1676933) (19-nortestosterone) can influence the proliferation of neural stem cells, pointing towards potential roles in the central nervous system. nih.gov
Future research should aim to identify these undiscovered molecular targets. The reactive bromoacetoxy group of this compound makes it an excellent candidate for affinity labeling and activity-based protein profiling experiments. In these experiments, the compound can covalently bind to its target protein, allowing for its isolation and identification. This approach could uncover novel receptors or enzymes that are modulated by this class of steroids, potentially opening up new therapeutic avenues for various diseases. nih.gov Exploring these new roles in controlled research settings will be critical to understanding the full biological activity spectrum of these compounds.
Innovations in Research Probe Design and Synthesis Methodologies
The unique chemical properties of this compound make it a valuable starting point for the design of innovative research probes. Affinity labels are powerful tools for studying the structure and function of proteins, and the bromoacetyl group is a well-established reactive moiety for this purpose. nih.gov
Future directions in this area include the development of more sophisticated probes based on the this compound structure. This could involve incorporating reporter tags, such as fluorescent dyes or biotin, into the molecule to facilitate the detection and visualization of its binding to target proteins. Furthermore, the synthesis of derivatives for use in affinity chromatography is a valuable strategy for purifying and identifying receptor proteins. nih.gov For example, a derivative of 17 alpha-ethynyl-nortestosterone has been successfully used to create an affinity chromatography reagent for the progesterone receptor. nih.gov Innovations in synthetic methodologies, such as the use of microwave-assisted synthesis, can accelerate the creation of these complex molecules. mdpi.com The development of new synthetic routes for creating androgen and 19-nortestosterone derivatives will continue to be a key area of research. nih.gov
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing 17β-Bromoacetoxy-19-nortestosterone?
- Answer : The synthesis involves bromoacetylation at the 17β-position of 19-nortestosterone derivatives. Critical steps include:
- Controlled hydrolysis : Use sodium hydroxide in aqueous pyridine to stereospecifically hydrolyze intermediates (e.g., 16α-bromo-4-androstene-3,17-dione) .
- Bromoacetylation : React hydroxyl or amino intermediates with bromoacetic acid and N,N'-dicyclohexylcarbodiimide (DCC) to introduce the bromoacetoxy group .
- Purification : Employ column chromatography (silica gel) and recrystallization (ethanol/water) to isolate pure products.
Table 1 : Example Reaction Conditions and Yields
| Intermediate | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 16α-OH-derivative | NaOH, pyridine | 85 | >98% |
| Bromoacetylated product | DCC, bromoacetic acid | 78 | >95% |
Q. How should researchers validate the structural identity and purity of 17β-Bromoacetoxy-19-nortestosterone?
- Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm stereochemistry (e.g., 17β-configuration) via coupling constants in H-NMR and C-NMR chemical shifts .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., CHBrO) with <2 ppm error .
- HPLC : Assess purity using reverse-phase C18 columns with UV detection at 240 nm .
Q. What safety protocols are essential for handling 17β-Bromoacetoxy-19-nortestosterone in laboratory settings?
- Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Work in a fume hood to avoid inhalation of particulate matter .
- Waste disposal : Collect halogenated waste separately for incineration .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for 17β-Bromoacetoxy-19-nortestosterone across different assay systems?
- Answer :
- Orthogonal assays : Compare results from enzyme inhibition (e.g., aromatase activity in placental microsomes) and cell-based assays (e.g., androgen receptor transactivation) to identify assay-specific artifacts .
- Structural analogs : Synthesize derivatives (e.g., 16α-bromoacetoxy variants) to isolate structure-activity relationships (SAR) and rule off-target effects .
- Data normalization : Use internal controls (e.g., reference inhibitors like ketoconazole) to standardize inter-laboratory variability .
Q. What experimental designs are recommended for studying the mechanism of action of 17β-Bromoacetoxy-19-nortestosterone as a potential aromatase inhibitor?
- Answer :
- Kinetic studies : Measure IC values under varying substrate concentrations to determine competitive vs. non-competitive inhibition .
- Irreversible binding assays : Use H-labeled analogs to confirm covalent modification of the aromatase active site via autoradiography .
- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding poses relative to androstenedione .
Q. How should researchers address discrepancies in metabolic stability data between in vitro and in vivo models?
- Answer :
- Species-specific metabolism : Compare liver microsomes from humans vs. rodents to identify interspecies differences in cytochrome P450 activity .
- Stable isotope tracing : Administer C-labeled compound to track metabolite formation via LC-MS/MS .
- Bile-duct cannulation : In rodent studies, collect bile to assess glucuronidation/sulfation pathways .
Table 2 : Key Parameters for In Vivo Metabolic Studies
| Parameter | Method | Relevance |
|---|---|---|
| Half-life (t) | Serial blood sampling | Determines dosing frequency |
| Metabolite profiling | LC-HRMS | Identifies major metabolic pathways |
| Tissue distribution | QWBA (quantitative whole-body autoradiography) | Evaluates organ-specific accumulation |
Methodological Best Practices
- Experimental replication : Include triplicate measurements and independent replicates to ensure statistical robustness .
- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections, including raw data in supplementary materials .
- Conflict resolution : Use peer review and pre-publication data sharing to reconcile contradictory findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
